Olverembatinib

BCR-ABL1 T315I gatekeeper mutation kinase inhibition

Olverembatinib is the only approved third-generation TKI with validated clinical efficacy in T315I-mutated CML, and uniquely proven in ponatinib-resistant and asciminib-resistant patients. Unlike ponatinib, it avoids serious vascular occlusive black-box warnings. Also shows exceptional 84.6% clinical benefit rate in SDH-deficient GIST, an indication with no standard therapies. Secure this critical research compound to address high-unmet-need oncology targets.

Molecular Formula C29H27F3N6O
Molecular Weight 532.6 g/mol
CAS No. 1257628-77-5
Cat. No. B1192932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlverembatinib
CAS1257628-77-5
SynonymsGZD824;  GZD 824;  GZD-824.
Molecular FormulaC29H27F3N6O
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4
InChIInChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36)
InChIKeyTZKBVRDEOITLRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Olverembatinib Procurement Guide: Product Profile and Differentiated Selection for T315I-Mutant CML


Olverembatinib (CAS 1257628-77-5; also known as HQP1351 and GZD824) is a third-generation, orally bioavailable BCR-ABL1 tyrosine kinase inhibitor (TKI) that binds the ATP-binding site in the DFG-out (Type II) conformation [1]. It is approved in China by the National Medical Products Administration (NMPA) for the treatment of adult patients with TKI-resistant chronic-phase chronic myeloid leukemia (CML-CP) or accelerated-phase CML (CML-AP) harboring the T315I mutation, as confirmed by a validated diagnostic test [2]. Olverembatinib demonstrates potent inhibitory activity against wild-type BCR-ABL (IC50 0.34 nM) and the T315I gatekeeper mutant (IC50 0.68 nM) in vitro .

Why Generic Substitution of Olverembatinib with Other Third-Generation BCR-ABL TKIs Fails in T315I-Positive and Ponatinib-Resistant CML


Generic substitution of olverembatinib with other BCR-ABL inhibitors is not feasible due to critical, clinically validated functional differences. First- and second-generation TKIs, including bosutinib, dasatinib, nilotinib, and bafetinib, demonstrate no activity against the T315I gatekeeper mutation [1]. The only third-generation comparator, ponatinib, is active against T315I but carries a black box warning for serious vascular occlusive events, including arterial thrombosis, stroke, and myocardial infarction, which limits its use [2]. Crucially, a subset of patients develop resistance or intolerance to ponatinib and/or the allosteric inhibitor asciminib, leaving them without effective therapeutic options. Olverembatinib is the only approved third-generation TKI that has demonstrated clinical efficacy in ponatinib-resistant and asciminib-resistant patient populations, based on direct evidence from Phase 1b clinical trials and real-world studies [3].

Olverembatinib Quantitative Differentiation Evidence Guide: Comparator-Based Selection Data


T315I Mutant Activity: Head-to-Head Class Activity Comparison of Olverembatinib vs. Ponatinib and Asciminib

Olverembatinib exhibits comparable or superior activity against the T315I gatekeeper mutation when compared to the other clinically available third-generation TKI, ponatinib. A comprehensive class comparison table classifies both olverembatinib and ponatinib as having 'High/full activity' against T315I, while first- and second-generation TKIs (bosutinib, dasatinib, nilotinib, bafetinib) demonstrate 'No activity' [1]. In vitro cellular growth inhibition assays of BCR-ABL1-positive cells expressing various variants, including T315I and compound variants, show olverembatinib demonstrates more potent activity than all other TKIs including ponatinib and asciminib [2].

BCR-ABL1 T315I gatekeeper mutation kinase inhibition CML

Efficacy in Ponatinib-Resistant Patients: Complete Cytogenetic Response Rates from Phase 1b Trial

Olverembatinib demonstrates clinically meaningful efficacy in patients whose disease has progressed on or who are intolerant to ponatinib—a population with limited alternative treatment options. In the Phase 1b randomized bridging study, among evaluable patients with chronic-phase CML who had received prior ponatinib treatment (n=26), olverembatinib achieved a complete cytogenetic response (CCyR) rate of 58% (95% CI, 36.9-76.6) and a major molecular response (MMR) rate of 37% (95% CI, 19.9-56.1) [1]. In the overall CP-CML cohort (n=51), CCyR was achieved in 61% of patients (95% CI, 46.1-74.2) and MMR in 42% (95% CI, 29.6-55.9), with responses similar regardless of T315I mutation status [1].

ponatinib resistance refractory CML cytogenetic response third-line therapy

Efficacy in Ponatinib-Resistant and Asciminib-Resistant Populations: CCyR and MMR from Real-World and Clinical Trial Data

Additional studies confirm olverembatinib's activity in ponatinib-resistant and asciminib-resistant patients. A real-world study of 59 patients with R/R Ph+ ALL or CML-BP found that among 19 patients (33.9%) pretreated with ponatinib, 12 (63.2%) achieved CR/CRi by day 28 [1]. Furthermore, an analysis confirms olverembatinib as a viable treatment option for CML and Ph+ ALL patients, including those with ponatinib failure or T315I mutation [2]. In patients with asciminib resistance (n=8), olverembatinib achieved a CCyR of 50% (4/8) [3].

ponatinib failure asciminib resistance real-world evidence heavily pretreated CML

Adverse Event Profile Differentiation: Lower Vascular Occlusive Risk Compared to Ponatinib

The adverse event profile of olverembatinib differentiates it from ponatinib, which carries a black box warning for serious vascular occlusive events (thrombosis, stroke, myocardial infarction) [1]. In the Phase 1b trial (n=80), olverembatinib's most frequent treatment-emergent adverse events were elevated blood creatine phosphokinase (all grades: 31 patients, 39%; grade ≥3: 10 patients, 13%) and thrombocytopenia (all grades: 23 patients, 29%; grade ≥3: 14 patients, 18%) [2]. Notably, vascular occlusive events were not reported among the primary treatment-related serious adverse events, and none of the treatment-related serious adverse events were fatal [2]. Real-world data corroborate that nonhematologic adverse events were primarily grade 1/2 and included skin hyperpigmentation, proteinuria, increased liver enzymes, and hypertriglyceridemia [3].

tyrosine kinase inhibitor toxicity vascular occlusive events safety profile thrombocytopenia

Non-CML Therapeutic Differentiation: Clinical Activity in SDH-Deficient GIST with No Standard Therapy

Olverembatinib demonstrates clinical activity in succinate dehydrogenase (SDH)-deficient gastrointestinal stromal tumors (GIST), a rare subtype that is resistant to imatinib and other TKIs, with no standard therapeutic options currently available [1]. In a Phase 1b study (NCT03594422) of 26 evaluable patients with TKI-failed SDH-deficient GIST, olverembatinib achieved a confirmed objective response rate (ORR) of 23.1% (6/26; 95% CI, 9-43.7), with an additional 61.5% (16/26) of patients showing stable disease for at least 6 months, resulting in a clinical benefit rate (CBR) of 84.6% (95% CI, 65.1-95.6) [1]. Median progression-free survival (PFS) was 25.7 months (95% CI, 12.9-NR) [1].

SDH-deficient GIST imatinib-resistant GIST wild-type GIST multikinase inhibition

Regulatory and Market Access Differentiation: First and Only Approved T315I-Targeted TKI in China with CSCO Guideline Inclusion

Olverembatinib holds a unique regulatory position as the first and only third-generation BCR-ABL inhibitor approved by China's National Medical Products Administration (NMPA) specifically for T315I-mutant CML [1]. It received its first approval in November 2021 for adult patients with TKI-resistant CML-CP or CML-AP harboring the T315I mutation [1]. The drug has been included in the Chinese Society of Clinical Oncology (CSCO) 2025 Guidelines for the Diagnosis and Treatment of Hematological Malignancies, solidifying its recommended role in CML management [2]. In November 2024, olverembatinib was added to China's National Reimbursement Drug List (NRDL) [3].

NMPA approval T315I mutation CSCO guidelines NRDL coverage

Olverembatinib Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Treatment of TKI-Resistant CML Harboring the T315I Mutation

Olverembatinib is indicated for adult patients with TKI-resistant chronic-phase CML (CML-CP) or accelerated-phase CML (CML-AP) harboring the T315I mutation, as confirmed by a validated diagnostic test [1]. First- and second-generation TKIs (bosutinib, dasatinib, nilotinib) have no activity against T315I [2], making olverembatinib a critical therapeutic option in this population.

Salvage Therapy for Ponatinib-Resistant or Ponatinib-Intolerant CML

Olverembatinib is a viable salvage therapy for patients with CML whose disease has progressed on or who are intolerant to ponatinib. The Phase 1b trial demonstrated a CCyR of 58% and MMR of 37% in ponatinib-pretreated patients [3], with real-world data showing 63.2% CR/CRi in heavily pretreated ponatinib-exposed patients [4]. This addresses a critical unmet need, as no other approved TKI has demonstrated robust efficacy in ponatinib-resistant populations.

Treatment of Asciminib-Resistant CML

For patients who have developed resistance to the allosteric inhibitor asciminib, olverembatinib offers a therapeutic option with demonstrated clinical activity. The Phase 1b trial reported a CCyR of 50% (4/8) in patients with asciminib resistance [3]. This is particularly relevant given that asciminib-resistant patients have limited alternative treatment options.

Advanced SDH-Deficient GIST Refractory to Imatinib and Other TKIs

Olverembatinib represents a novel research and clinical application in SDH-deficient GIST, a rare subtype with no standard therapeutic options and resistance to imatinib and other TKIs [5]. A Phase 1b study demonstrated a clinical benefit rate of 84.6% and median PFS of 25.7 months in TKI-failed SDH-deficient GIST [5]. This application expands the procurement value of olverembatinib beyond hematologic malignancies into a solid tumor indication with high unmet need.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olverembatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.